8-Phenyl-2-piperidin-1-yl-chromen-4-one
Description
8-Phenyl-2-piperidin-1-yl-chromen-4-one is a synthetic chromenone derivative featuring a phenyl group at the 8-position and a piperidine ring substituted at the 2-position of the chromen-4-one scaffold. Chromenones (benzopyran-4-ones) are privileged structures in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . Its structural uniqueness lies in the combination of lipophilic (phenyl) and basic (piperidine) substituents, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
154447-39-9 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
8-phenyl-2-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO2/c22-18-14-19(21-12-5-2-6-13-21)23-20-16(10-7-11-17(18)20)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
InChI Key |
OSJZAQVQDRSBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2-piperidin-1-yl-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions. For instance, the chromenone intermediate can be reacted with piperidine in the presence of a suitable base like potassium carbonate.
Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using phenyl halides or phenylboronic acids.
Industrial Production Methods
Industrial production of 8-Phenyl-2-piperidin-1-yl-chromen-4-one may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2-piperidin-1-yl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone core to chromanol derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Phenyl-2-piperidin-1-yl-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenone Derivatives
Chromenone derivatives vary significantly in biological activity based on substituent type, position, and electronic properties. Below is a detailed comparison of 8-phenyl-2-piperidin-1-yl-chromen-4-one with analogous compounds:
Key Findings :
Substituent Position and Activity: The 8-phenyl substitution in the target compound enhances lipophilicity compared to 8-methoxy derivatives (e.g., 8-methoxy-2-morpholin-4-yl-chromen-4-one) but reduces DNA-PK inhibitory potency (IC50 4670 nM vs. 260 nM) . This suggests that electron-donating groups (e.g., methoxy) at the 8-position may improve target engagement. Piperidine vs. However, biological data for this analog are lacking.
Role of Morpholine vs. Piperidine :
- Morpholine-containing derivatives (e.g., 8-methoxy-2-morpholin-4-yl-chromen-4-one) exhibit significantly higher DNA-PK inhibition (IC50 260 nM) compared to piperidine analogs . The oxygen atom in morpholine may enhance binding through polar interactions.
Antimicrobial Activity: Chromenones with piperidinylmethyl groups at position 8 (e.g., 7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-chromen-4-one) demonstrate qualitative antimicrobial activity, though quantitative data are unavailable . This highlights the role of bulkier substituents in modulating non-kinase biological effects.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Piperidine rings are susceptible to cytochrome P450-mediated oxidation, which may limit bioavailability compared to morpholine derivatives .
- Computational Predictions: Chromenones with piperidine moieties (e.g., 4-(4-piperidinophenyl)-chromeno[4,3-d]pyrimidines) are predicted to exhibit good oral bioavailability due to balanced physicochemical properties .
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